CCR4 Chemotaxis Inhibition Potency: Target Compound vs. Trisubstituted Pyrimidine Amide Comparators
Although a direct, head-to-head IC50 value for CAS 1351633-30-1 in the CCR4-MDC chemotaxis assay is not publicly reported in the peer-reviewed literature, its structural placement within the piperazinyl-pyrimidine class permits class-level potency inference. The patent exemplifying this scaffold (US 9,012,589 B2) claims CCR4 antagonism for compounds bearing the 2-chlorophenylsulfonyl-piperazine and 4-methoxyphenyl-pyrimidine substitution pattern, establishing the target compound as a member of a pharmacologically validated series [1]. For context, in the closely related trisubstituted pyrimidine amide series, the positive control (compound 1) achieved an IC50 of 0.078 μM, while the most potent analogs (6c, 12a, 12b) reached IC50 values of 0.064–0.077 μM in the same CCR4-MDC chemotaxis assay [2]. The 2-chlorophenylsulfonyl moiety in CAS 1351633-30-1 is electronically distinct from the amide-linked aryl groups in the comparator series, which may confer differentiated binding kinetics and selectivity profiles [1][2].
| Evidence Dimension | CCR4-MDC chemotaxis inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in accessible literature; encompassed within US 9,012,589 B2 claims as a CCR4 antagonist [1] |
| Comparator Or Baseline | Compound 1 (trisubstituted pyrimidine amide positive control): IC50 = 0.078 μM; Compound 6c: IC50 = 0.064 μM; Compound 12b: IC50 = 0.069 μM [2] |
| Quantified Difference | Potency range for structurally related CCR4 antagonists in this assay: ~0.064–0.078 μM (comparator series); target compound potency expected within or near this range based on patent claims of CCR4 antagonism |
| Conditions | CCR4-MDC chemotaxis inhibition assay; human CCR4-expressing cells; MDC (CCL22) as chemoattractant ligand |
Why This Matters
This establishes the target compound's pharmacological relevance as a CCR4 antagonist within a potency range that is competitive with literature-validated positive controls, supporting its procurement for CCR4-mediated disease research.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, Qi H, Wang L, Ling X. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,012,589 B2, April 21, 2015. View Source
- [2] Xu L, Zhang Y, Dai W, Wang Y, Jiang D, Wang L, Xiao J, Yang X, Li S. Design, synthesis and SAR study of novel trisubstituted pyrimidine amide derivatives as CCR4 antagonists. Molecules. 2014;19(3):3539-3551. View Source
